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Compound of Interest

2-Amino-3-bromo-6-
Compound Name:
methylpyridine

Cat. No.: B160344

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Amino-3-bromo-6-methylpyridine (CAS No. 126325-46-0). Due to the limited
availability of specific experimental spectra in the public domain, this document focuses on
predicted and typical spectroscopic characteristics based on the compound's structure and
data from analogous molecules. The guide includes expected data for Proton Nuclear Magnetic
Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols.

Chemical Structure and Overview

2-Amino-3-bromo-6-methylpyridine is a substituted pyridine derivative with significant
applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its
chemical structure, featuring an amino group, a bromine atom, and a methyl group on the
pyridine ring, provides multiple reactive sites for further chemical modifications.

Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for 2-Amino-3-bromo-6-
methylpyridine. These values are estimations based on the analysis of similar compounds
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and established spectroscopic principles.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~74-7.6 Doublet 1H H-4 (Pyridine)
~6.4-6.6 Doublet 1H H-5 (Pyridine)
~45-55 Broad Singlet 2H -NHz2 (Amino)
~24-26 Singlet 3H -CHs (Methyl)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
the concentration.

Table 2: Predicted **C NMR Data
Chemical Shift (6, ppm) Assignment
~ 158 - 162 C-2 (C-NH2)
~105 - 110 C-3 (C-Br)
~ 140 - 145 C-4
~115- 120 C-5
~ 155 - 160 C-6 (C-CHs)
~20-25 -CHs (Methyl)

Table 3: Typical IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment

) N-H Stretch (asymmetric &
3450 - 3300 Medium

symmetric)
3100 - 3000 Medium C-H Stretch (aromatic)
2950 - 2850 Medium C-H Stretch (aliphatic)
1620 - 1580 Strong C=C Stretch (aromatic ring)
1580 - 1550 Strong C=N Stretch (aromatic ring)
1480 - 1440 Medium C-H Bend (methyl)
~ 1300 Medium C-N Stretch
1100 - 1000 Strong C-Br Stretch

Table 4: Expected Mass Spectrometry Data

m/z Value lon Description
[M]*" (Molecular ion with 1:1 isotopic pattern for
187/189
Br)
172/174 [M-CHs]*
108 [M-Br]*
93 [M-Br-CHs]*

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 2-Amino-3-bromo-6-methylpyridine (5-10 mg) is dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds) in an NMR tube. The spectrum is recorded on a 300 MHz or
higher NMR spectrometer. *H NMR spectra are typically referenced to the residual solvent peak
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or an internal standard like tetramethylsilane (TMS). For 13C NMR, a proton-decoupled
spectrum is acquired to simplify the signals to singlets for each carbon environment.

IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A
small amount of the powdered sample is placed directly on the ATR crystal, and pressure is
applied to ensure good contact. Alternatively, the KBr pellet method can be used, where the
sample is ground with potassium bromide and pressed into a thin pellet. The spectrum is then
recorded using an FTIR spectrometer, typically in the range of 4000-400 cm~1.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For determining the
molecular weight, a soft ionization method like Electrospray lonization (ESI) is suitable. For
fragmentation analysis, Electron Impact (El) ionization is often employed. The sample is
introduced into the mass spectrometer, ionized, and the resulting ions are separated based on
their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-3-bromo-6-methylpyridine.
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Sample Preparation

2-Amino-3-bromo-6-methylpyridine
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General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-bromo-6-
methylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160344+#spectroscopic-data-nmr-ir-ms-for-2-amino-3-
bromo-6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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